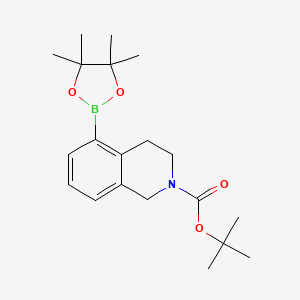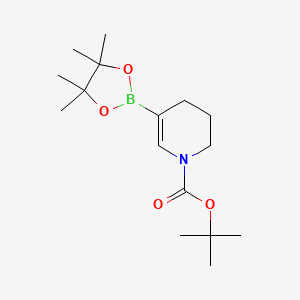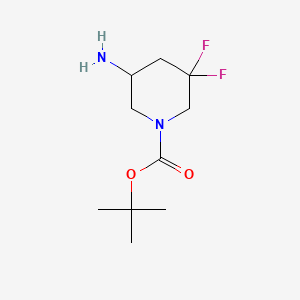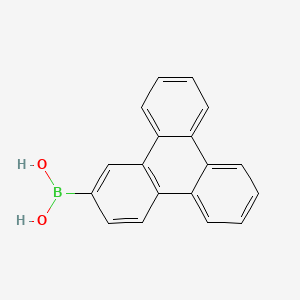
三联苯-2-基硼酸
货号 B592384
CAS 编号:
654664-63-8
分子量: 272.11
InChI 键: PXFBSZZEOWJJNL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Triphenylen-2-ylboronic acid is a chemical compound with the molecular formula C18H13BO2 . It is also known by other names such as 2-Triphenylenylboronic acid and B-2-Triphenylenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids, including Triphenylen-2-ylboronic acid, has been a subject of research. A study titled “Rapid approach to complex boronic acids” discusses the synthesis of large libraries of boronic acid derivatives using multiple chemistries and building blocks . The synthesis was performed on a nanomole scale with high success rates .Molecular Structure Analysis
The molecular structure of Triphenylen-2-ylboronic acid consists of 18 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms along with a boron atom . The exact mass of the molecule is 272.100861 Da .Chemical Reactions Analysis
While specific chemical reactions involving Triphenylen-2-ylboronic acid are not mentioned in the search results, boronic acids in general play an exquisite role in synthetic chemistry . They are involved in various transformations including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis
Triphenylen-2-ylboronic acid has a molecular weight of 272.1 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 40.5 Ų . The complexity of the molecule is 372 .科学研究应用
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : Detection can be at the interface of the sensing material or within the bulk sample .
-
Synthesis of Borinic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
-
Biological Labelling and Protein Manipulation
- Field : Biochemistry
- Application Summary : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- Methods of Application : This involves the use of boronic acids to label or manipulate proteins through their interactions with diols .
- Results : This has led to advancements in areas such as cell labelling and protein manipulation .
-
Development of Therapeutics
-
Electrophoresis of Glycated Molecules
- Field : Analytical Chemistry
- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
- Methods of Application : This involves the use of boronic acids in the electrophoretic separation of glycated molecules .
- Results : This has improved the separation and analysis of glycated molecules .
-
Building Materials for Microparticles
- Field : Material Science
- Application Summary : Boronic acids have been used as building materials for microparticles for analytical methods .
- Methods of Application : This involves the use of boronic acids in the synthesis of microparticles .
- Results : This has led to the development of new materials for analytical methods .
-
Interactions with Diols and Strong Lewis Bases
- Field : Chemistry
- Application Summary : Boronic acids, including Triphenylen-2-ylboronic acid, can interact with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods of Application : These interactions can be used in various sensing applications, both in homogeneous assays and heterogeneous detection .
- Results : Detection can occur at the interface of the sensing material or within the bulk sample .
-
Development of Ultralong Room-Temperature Phosphorescence (RTP) Polymers
- Field : Material Science
- Application Summary : Triphenylen-2-ylboronic acid has been doped into polyvinyl alcohol (PVA) to achieve a long component and averaged RTP lifetime of 3.21 and 2.01 seconds respectively .
- Methods of Application : This involves doping Triphenylen-2-ylboronic acid into PVA .
- Results : The coexistence of boron and nitrogen in the boronic acid is conducive to inter-system crossing, leading to the development of ultralong RTP polymers .
安全和危害
属性
IUPAC Name |
triphenylen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFBSZZEOWJJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733021 | |
| Record name | Triphenylen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylen-2-ylboronic acid | |
CAS RN |
654664-63-8 | |
| Record name | Triphenylen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Under an argon atmosphere, 37.6 g of triphenylenyl trifluoromethanesulfonate, 27.9 g of bis(pinacolato)diboron, 2.45 g of 1,1′-bis(diphenylphosphino)ferrocene palladium (II) dichloride dichloromethane complex, 1.66 g of 1,1′-bis(diphenylphosphino)ferrocene and 29.4 g of potassium acetate were placed in a flask. 600 mL of anhydrous dioxane was added thereto, and the resultant was refluxed with stirring while heating for 8 hours. After cooling to room temperature, 300 mL of water was added to the reaction solution, followed by extraction with toluene. An aqueous phase was removed, and an organic phase was washed with water and saturated brine, and then dried with magnesium sulfate. Magnesium sulfate was removed and the solvent was distilled under reduced pressure. The resulting residue was purified by means of silica gel column chromatography, whereby 14.1 g (yield: 40%) of triphenylene-2-boronic acid picohal ester was obtained.
Name
triphenylenyl trifluoromethanesulfonate
Quantity
37.6 g
Type
reactant
Reaction Step One






Yield
40%
Citations
For This Compound
1
Citations
Organic near infrared (NIR) persistent‐luminescence systems with bright and long‐lived emission are highly valuable for applications in communication, imaging, and sensors. However…
Number of citations: 71
onlinelibrary.wiley.com
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

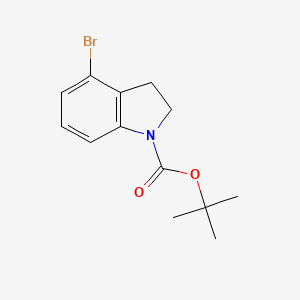
![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
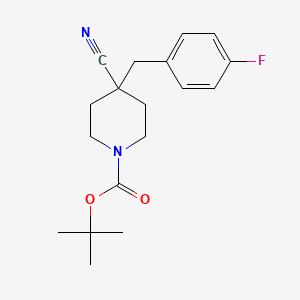
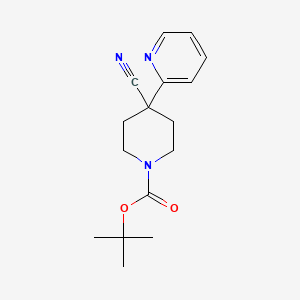
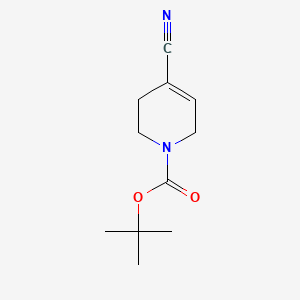
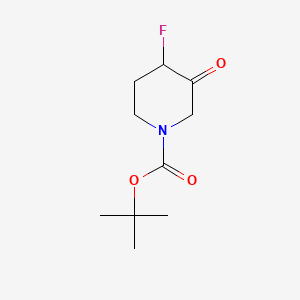
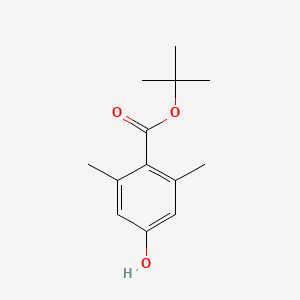

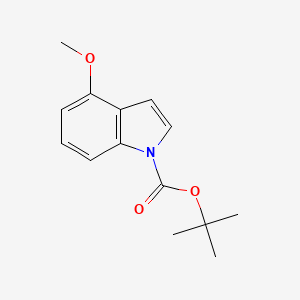
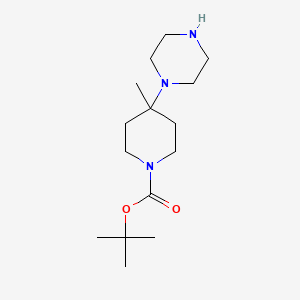
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)
